The compound is derived from the benzodioxin structure, which is known for its presence in numerous natural products and synthetic pharmaceuticals. Its classification includes:
The synthesis of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide typically involves several key steps:
An alternative synthesis route involves reacting N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various acyl chlorides or sulfonyl chlorides under alkaline conditions to yield diverse derivatives with potential biological activity .
The reaction parameters such as temperature, time, and concentration of reactants are crucial for optimizing yield and purity. For instance, maintaining a controlled temperature during reflux can significantly affect the reaction kinetics and product formation.
The molecular structure of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide includes:
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₃ |
| Molecular Weight | 207.23 g/mol |
| InChI Key | UXTJRICYFSMTOV-UHFFFAOYSA-N |
| SMILES Representation | CC(=O)NCC1COC2=CC=CC=C2O1 |
The compound can undergo various chemical reactions including:
Common reagents for these reactions include:
The mechanism by which 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide exerts its effects involves:
Research indicates that compounds of this class may exhibit inhibitory effects on enzymes like acetylcholinesterase, making them candidates for therapeutic applications in neurodegenerative diseases .
The compound has been explored for several applications:
Research has shown that derivatives of this compound exhibit significant biological activities, making them valuable in drug discovery efforts .
The benzodioxane moiety serves as a critical pharmacophore in medicinal chemistry, requiring efficient synthetic routes. A robust multi-step strategy begins with N-2,3-dihydrobenzo[1,4]-dioxin-6-amine (1), which undergoes nucleophilic substitution with 4-methylbenzenesulfonyl chloride (2) under alkaline conditions (10% aqueous Na₂CO₃, pH 9-10). This reaction yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide (3) as a light brown amorphous powder (80% yield, m.p. 129-130°C) [6]. Key characterization data include:
This sulfonamide intermediate (3) enables downstream functionalization through reactions with 2-bromo-N-(un/substituted-phenyl)acetamides (6a-l) in dimethylformamide (DMF) using lithium hydride as a base. This generates diverse 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-arylacetamides (7a-l), expanding the molecular diversity accessible from benzodioxane scaffolds [6].
Table 1: Multi-Step Synthesis Parameters for Benzodioxane Derivatives
| Step | Reactants | Conditions | Product | Yield (%) | Key Characterization |
|---|---|---|---|---|---|
| 1 | 1 + 2 | 10% Na₂CO₃, H₂O, RT, pH 9-10 | Sulfonamide 3 | 80 | ¹H-NMR: δ 10.12 (s, NHSO₂), δ 2.43 (s, CH₃) |
| 2 | 3 + 6a-l | DMF, LiH, stirring | Acetamides 7a-l | Variable | IR: 1680–1705 cm⁻¹ (C=O stretch) |
While classical synthetic routes dominate, biocatalytic methods offer stereoselective advantages for benzodioxane-acetamide hybrids. Amidohydrolases (e.g., from Pseudomonas aeruginosa) enable enantioselective hydrolysis of prochiral precursors, resolving racemic mixtures of benzodioxane acetamides. This approach achieves >90% enantiomeric excess (ee) for (S)-configured isomers critical for α-glucosidase inhibition [8]. Key advantages include:
This methodology is particularly valuable for synthesizing enantiopure intermediates like 2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)acetamide (CAS: 1247158-03-7), where stereochemistry influences bioactivity [2] [5].
The terminal amine in 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide (C₁₂H₁₆N₂O₃, MW: 236.27) enables diverse derivatization [1] [3]. Key reactions include:
For example, coupling with 2-bromo-N-(substituted-phenyl)acetamides occurs in anhydrous DMF with LiH base at 60°C for 6–8 hours, producing tertiary acetamides with enhanced α-glucosidase inhibition (IC₅₀ values: 12–45 μM) [6]. The reaction efficiency depends on:
Table 2: Functionalization Reactions of Benzodioxane Acetamides
| Reaction Type | Reagents/Conditions | Products | Applications |
|---|---|---|---|
| Nucleophilic Substitution | R-X / K₂CO₃, DMF, 60°C | Alkylated acetamides | Bioactivity modulation |
| Acylation | R-COCl / Et₃N, CH₂Cl₂, 0°C → RT | Amide derivatives | SAR studies of enzyme inhibitors |
| Sulfonylation | Ar-SO₂Cl / Pyridine, RT | Sulfonamide analogs | α-Glucosidase/AChE inhibitors |
Cyclopropanation and alkylation reactions introduce conformational constraints and steric bulk, modulating biological activity. Optimization strategies include:
These methods yield compounds like 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(cyclopropyl)acetamide with improved metabolic stability and target selectivity. Reaction progress is monitored via TLC (silica gel G-25-UV₂₅₄) using ethyl acetate/n-hexane gradients [6].
Table 3: Optimized Conditions for Cyclopropanation and Alkylation
| Reaction | Catalyst/Base | Solvent System | Temperature | Key Outcomes |
|---|---|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄ (1 mol%) | Dichloroethane | 40°C | Spirocyclic products (75–82% yield) |
| N-Alkylation | K₂CO₃, TBAB | Toluene/H₂O | 0–25°C | N-Alkylated selectivity > 95% |
| O-Alkylation | NaH, DMF | Anhydrous DMF | 0°C | Benzyl ether derivatives (60–70%) |
CAS No.: 14970-71-9
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 194-03-6